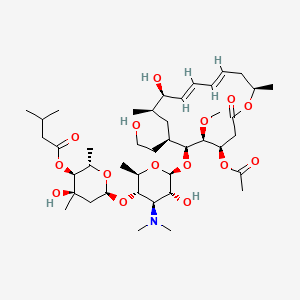
18-Dihydrojosamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Dihydrojosamycin is a derivative of josamycin, a macrolide antibiotic. Josamycin was first isolated from the bacterium Streptomyces narbonensis and has been used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . This compound retains the core structure of josamycin but with specific modifications that may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Dihydrojosamycin involves the reduction of josamycin. The process typically includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to selectively reduce the ketone group at the 18th position to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces narbonensis to produce josamycin, followed by chemical reduction using industrial-scale reactors and purification techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 18-Dihydrojosamycin undergoes various chemical reactions, including:
Oxidation: Can be oxidized back to josamycin under specific conditions.
Reduction: The primary synthetic route involves reduction of josamycin.
Substitution: Functional groups on the macrolide ring can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Josamycin.
Reduction: this compound.
Substitution: Derivatives with modified pharmacological properties
Scientific Research Applications
18-Dihydrojosamycin has several applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential to treat bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control .
Mechanism of Action
18-Dihydrojosamycin, like josamycin, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the translocation of peptidyl tRNA, thereby inhibiting the elongation of the peptide chain. This action is primarily bacteriostatic but can be bactericidal at higher concentrations .
Comparison with Similar Compounds
Josamycin: The parent compound with similar antimicrobial activity.
Leucomycin A3: Another macrolide antibiotic with a similar structure.
Kitasamycin A3: A derivative with slight structural differences but similar pharmacological properties
Uniqueness: 18-Dihydrojosamycin is unique due to its specific reduction at the 18th position, which may confer different pharmacokinetic properties and potentially improved efficacy against certain bacterial strains compared to its parent compound, josamycin .
Properties
Molecular Formula |
C42H71NO15 |
|---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H71NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,23-27,29-31,34-41,44,46,49-50H,15,17-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
JUNQZKWSWLJFDU-NGVXBBESSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
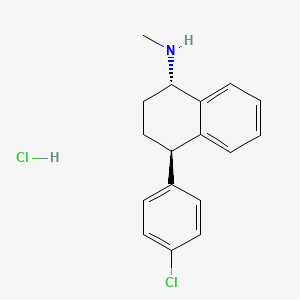
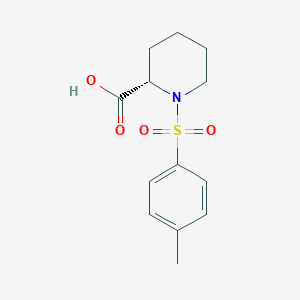
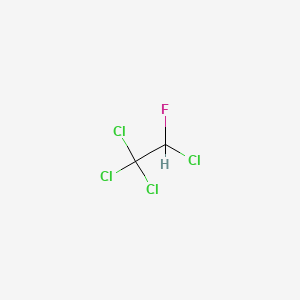
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
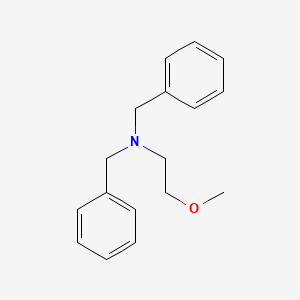
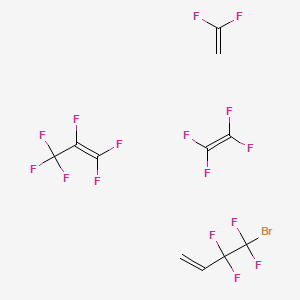
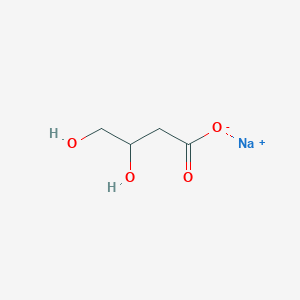
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
